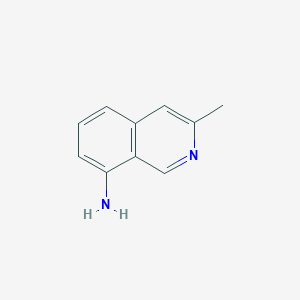
3-甲基异喹啉-8-胺
描述
3-Methylisoquinolin-8-amine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.204. The purity is usually 95%.
BenchChem offers high-quality 3-Methylisoquinolin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylisoquinolin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
新型合成技术
3-甲基异喹啉,包括3-甲基异喹啉-8-胺,已经使用创新技术合成。例如,开发了一种新型钯(II)催化的串联C-H烯丙基化/分子间胺化和芳构化方法,产生了一系列3-甲基异喹啉衍生物,收率在中等到良好水平(Chen et al., 2021)。
药理潜力
该化合物已与潜在的药理应用联系在一起。例如,1,2,3,4-四氢异喹啉和1-甲基-1,2,3,4-四氢异喹啉等相关化合物被鉴定为大鼠脑中的内源胺,暗示它们在诱导帕金森病中的作用(Kohno et al., 1986)。此外,某些四氢异喹啉衍生物已显示出对多巴胺摄取的抑制作用和多巴胺类似物性质,表明它们在抗抑郁研究领域的重要性(Zára-Kaczián等,1986)。
化学和物理性质分析
研究还集中在了解异喹啉衍生物的化学和物理性质上。例如,3,4-二甲氧基-NN-二甲基苯乙胺N-氧化物与铁(II)离子的反应产生了1,2,3,4-四氢-6,7-二甲氧基-2-甲基异喹啉,以及其他化合物,展示了该化合物的反应性和各种化学转化的潜力(Smith et al., 1970)。
在神经系统疾病中的作用
异喹啉衍生物已被牵涉到神经系统疾病中。在帕金森病和正常人脑中发现了包括2-甲基-6,7-二羟基-1,2,3,4-四氢异喹啉在内的新型内源胺,暗示了它们与帕金森病的潜在联系(Niwa et al., 1991)。
安全和危害
属性
IUPAC Name |
3-methylisoquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCINQIXGSTFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
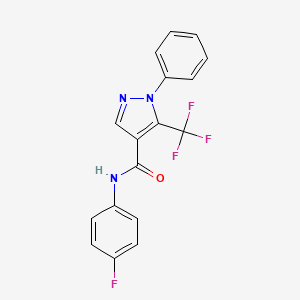
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2482040.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482041.png)
![N-cyclopentyl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2482043.png)
![4-(benzo[d]thiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide](/img/structure/B2482044.png)
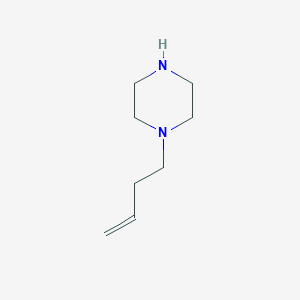

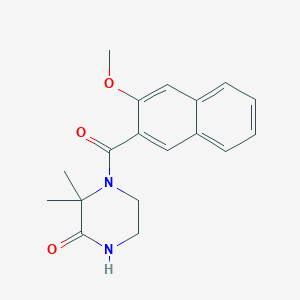
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide](/img/structure/B2482052.png)
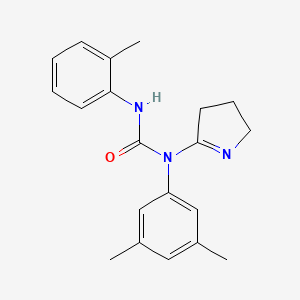
![N-(4-phenoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482054.png)

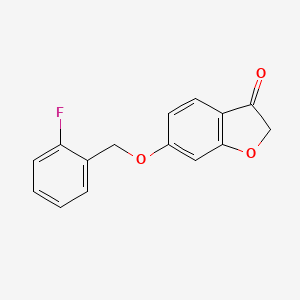
![N-[cyano(cyclohexyl)methyl]-4-(2,4-difluorophenyl)-4-oxobutanamide](/img/structure/B2482062.png)
